molecular formula C2H4F3O4P B1216260 2,2,2-Trifluoroethyl phosphate CAS No. 2805-15-4

2,2,2-Trifluoroethyl phosphate

Cat. No.: B1216260
CAS No.: 2805-15-4
M. Wt: 180.02 g/mol
InChI Key: DRVMZMGCPWFDBI-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl phosphate is an organophosphorus compound known for its unique properties, including its use as a flame retardant and its application in lithium-ion batteries. This compound is characterized by the presence of trifluoroethyl groups attached to a phosphate backbone, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl phosphate typically involves the transesterification of tris(2,2,2-trifluoroethyl) phosphate. This process includes a selective three-step substitution transesterification starting with tris(2,2,2-trifluoroethyl) phosphate, enabling the synthesis of mixed unsymmetric phosphate triesters from different alcohols. The substitution of the trifluoroethoxy group at the phosphorus proceeds selectively in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or lithium alkoxides .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale transesterification processes, utilizing similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods allows for the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethyl phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which 2,2,2-trifluoroethyl phosphate exerts its effects involves its interaction with molecular targets and pathways. For instance, in lithium-ion batteries, it acts as a flame retardant by reducing the flammability and vapor pressure of carbonate-based electrolytes. This is achieved by increasing the viscosity and lowering the dielectric constant of the solvents .

Comparison with Similar Compounds

  • Tris(2,2,2-trifluoroethyl) phosphite
  • Bis(2,2,2-trifluoroethyl) methylphosphonate
  • Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite
  • Tris(trimethylsilyl) phosphite

Uniqueness: 2,2,2-Trifluoroethyl phosphate is unique due to its specific combination of trifluoroethyl groups and phosphate backbone, which imparts distinct flame-retardant properties and enhances its performance as an electrolyte additive in lithium-ion batteries .

Properties

IUPAC Name

2,2,2-trifluoroethyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4F3O4P/c3-2(4,5)1-9-10(6,7)8/h1H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVMZMGCPWFDBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4F3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182329
Record name 2,2,2-Trifluoroethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2805-15-4
Record name 2,2,2-Trifluoroethyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002805154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,2-Trifluoroethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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